Biotin-PEG3-oxyamine

Description

BenchChem offers high-quality Biotin-PEG3-oxyamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG3-oxyamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

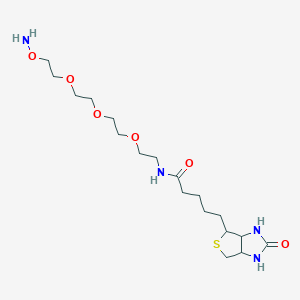

C18H34N4O6S |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24) |

InChI Key |

OLCOSDGJNTXSBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG3-oxyamine chemical structure and properties

Chemical Structure, Properties, and Bioconjugation Protocols

Executive Summary

Biotin-PEG3-oxyamine (CAS: 1786206-22-1) is a high-performance heterobifunctional crosslinker designed for the chemoselective labeling of biomolecules containing carbonyl groups (aldehydes and ketones).[1][2] Unlike amine-reactive reagents (e.g., NHS esters) that target abundant lysine residues, the oxyamine moiety enables bioorthogonal conjugation via oxime ligation. This reaction is particularly valuable in glyco-engineering, where it allows for the site-specific labeling of oxidized sialic acids on glycoproteins without disrupting protein function.

The inclusion of a tri-ethylene glycol (PEG3) spacer is a critical structural feature. It imparts water solubility to the hydrophobic biotin headgroup and provides necessary spatial flexibility (approx. 16 Å), reducing steric hindrance during the avidin-biotin binding event.

Chemical Architecture & Physicochemical Properties

The molecule consists of three distinct functional domains, each serving a specific role in the bioconjugation workflow.

1.1 Structural Composition[2][3][4]

-

Biotin Headgroup: Binds with femtomolar affinity (

) to streptavidin/avidin, enabling detection or immobilization. -

PEG3 Spacer: A hydrophilic linker (–CH₂CH₂O–)₃ that prevents aggregation and suppresses non-specific hydrophobic interactions.

-

Oxyamine (Aminooxy) Tail: A nucleophilic hydroxylamine derivative (–O–NH₂) that reacts specifically with aldehydes/ketones.[4]

Figure 1: Functional domain architecture of Biotin-PEG3-oxyamine.

1.2 Key Physicochemical Data

| Property | Specification |

| Chemical Name | Biotin-PEG3-oxyamine (or Aminooxy-PEG3-biotin) |

| CAS Number | 1786206-22-1 |

| Molecular Formula | |

| Molecular Weight | ~434.55 Da (Free Base); ~471.01 Da (HCl Salt) |

| Spacer Length | ~16.6 Å (14 atoms) |

| Solubility | Water, DMSO, DMF, DCM |

| Purity Grade | Typically >95% (HPLC) |

| Storage | -20°C, desiccated (Hygroscopic) |

Mechanism of Action: Oxime Ligation[6][7][8]

The core utility of Biotin-PEG3-oxyamine lies in oxime ligation . This reaction occurs between the oxyamine group and an aldehyde or ketone.[4][5][6] Unlike hydrazide-aldehyde conjugates (hydrazones), which are unstable and require reduction with sodium cyanoborohydride (

2.1 Reaction Pathway

The reaction proceeds via nucleophilic attack of the oxyamine nitrogen on the electrophilic carbonyl carbon. This process is acid-catalyzed, with optimal efficiency at pH 4.0 – 6.0 .

Catalysis: The reaction rate can be accelerated 10-100 fold by using aniline as a nucleophilic catalyst. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which then rapidly transimines with the oxyamine.

Figure 2: Mechanism of oxime bond formation. The reaction is bioorthogonal and results in a hydrolytically stable linkage.[5]

Experimental Protocol: Glycoprotein Labeling

This protocol details the labeling of sialic acid residues on a glycoprotein (e.g., an antibody). Sialic acids are first oxidized to generate aldehydes, then reacted with Biotin-PEG3-oxyamine.

Prerequisites:

-

Buffer B (Coupling): PBS, pH 7.2 (or pH 6.0 for faster kinetics).

-

Oxidant: Sodium Periodate (

).[9][10] -

Catalyst (Optional): Aniline (100 mM stock in water).

Step-by-Step Workflow

-

Sample Preparation

-

Adjust protein concentration to 1–5 mg/mL in Buffer A .

-

Expert Note: Avoid Tris or other amine-containing buffers during oxidation if high concentrations of periodate are used, though mild periodate oxidation is generally compatible.

-

-

Mild Periodate Oxidation

-

Add mild

to a final concentration of 1 mM . -

Incubate for 30 minutes on ice in the dark.

-

Mechanism:[11] 1 mM periodate at 0°C selectively oxidizes sialic acids without damaging aromatic amino acids (Trp, Tyr).

-

-

Desalting (Critical Step)

-

Remove excess periodate using a spin desalting column (e.g., Zeba Spin) or dialysis against Buffer A (or Buffer B if not using aniline).

-

Why: Residual periodate can oxidize the oxyamine reagent or other sensitive residues.

-

-

Conjugation Reaction

-

Add Biotin-PEG3-oxyamine (dissolved in DMSO or water) to the oxidized protein.

-

Ratio: Use a 20–50 fold molar excess of reagent over protein.

-

Catalysis (Optional): Add Aniline to a final concentration of 10 mM to accelerate reaction.

-

Incubate for 2–4 hours at room temperature (or overnight at 4°C).

-

-

Purification

-

Remove excess biotin reagent using a desalting column or dialysis (MWCO 10k) against PBS.

-

Figure 3: Glycoprotein labeling workflow ensuring removal of oxidant before conjugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too high (>7.5) | Lower reaction pH to 4.5–6.0. Oxime formation is acid-catalyzed. |

| Missing Catalyst | Add 10-100 mM Aniline to the reaction mixture. | |

| Insufficient Oxidation | Ensure fresh | |

| Protein Precipitation | Over-oxidation | Reduce |

| Hydrophobic aggregation | Although PEG3 helps, extremely high labeling density can destabilize proteins. Reduce molar excess. | |

| High Background | Non-specific binding | Ensure thorough desalting. Use a control (non-oxidized protein) to verify specificity. |

References

-

BroadPharm. Biotin-PEG3-oxyamine HCl salt Product Page & Protocols. Retrieved from

-

Vector Laboratories. Biotin-dPEG®3-oxyamine·HCl Technical Data. Retrieved from

-

Biotium. Aminooxy Labeling of Glycoproteins Protocol. Retrieved from

-

MedChemExpress. Biotin-PEG3-oxyamine Chemical Structure and Properties. Retrieved from

-

Sigma-Aldrich. Biotin-dPEG®3-oxyamine HCl Product Information.[9] Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biotin-PEG3-oxyamine HCl salt, 1786206-22-1 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. biotium.com [biotium.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Biotin-dPEG®3-oxyamine HCl | Sigma-Aldrich [sigmaaldrich.com]

- 10. biotium.com [biotium.com]

- 11. cephamls.com [cephamls.com]

A Senior Application Scientist's Guide to Carbonyl-Reactive Biotinylation: Biotin-Hydrazide vs. Biotin-Oxyamine

Introduction: The Criticality of Covalent Labeling in Modern Research

In the intricate landscape of proteomics, drug development, and diagnostics, the ability to selectively tag and isolate biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, remains a cornerstone technique due to the extraordinarily strong and specific interaction between biotin and streptavidin (Kd ≈ 10-14 M).[1][2] This interaction facilitates a myriad of applications, from affinity purification and immunoassays to cell surface labeling and protein interaction studies.[2]

While various functional groups on proteins and other biomolecules can be targeted for biotinylation, this guide focuses on the specific and highly valuable strategy of labeling carbonyl groups—aldehydes and ketones. These functional groups can be endogenously present as a result of post-translational modifications like protein carbonylation or can be generated through controlled oxidation of carbohydrate moieties on glycoproteins, glycolipids, and RNA.[1][3][4] This targeted approach is particularly advantageous as it often allows for site-specific labeling away from a protein's active sites, thereby preserving its biological function.[1]

Two of the most prominent reagents for this purpose are biotin-hydrazide and biotin-oxyamine . Though both react with carbonyls, their underlying chemistries, reaction kinetics, and the stability of the resulting bonds differ significantly. The choice between these two reagents is not arbitrary; it is a critical experimental decision that can profoundly impact the efficiency, stability, and ultimate success of your workflow. This guide provides a deep dive into the core differences, empowering researchers to make informed decisions tailored to their specific applications.

Part 1: The Chemistry of Carbonyl Ligation

At the heart of this discussion are two classical organic reactions: the formation of a hydrazone and the formation of an oxime.

-

Biotin-Hydrazide contains a hydrazide moiety (-CO-NH-NH2). It reacts with an aldehyde or ketone to form a hydrazone bond (C=N-NH-CO-).[3][5]

-

Biotin-Oxyamine (also known as aminooxy-biotin) possesses an oxyamine functional group (-O-NH2). Its reaction with a carbonyl yields a stable oxime bond (C=N-O-).[6]

The fundamental difference lies in the atom adjacent to the reacting nitrogen—a nitrogen in hydrazide and an oxygen in oxyamine. This seemingly subtle distinction has significant consequences for reaction kinetics and bond stability.

Reaction Mechanism: A Tale of Two Nucleophiles

Both reactions proceed via a two-step mechanism involving nucleophilic attack on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Diagram: Biotin-Hydrazide Reaction Mechanism

Caption: Formation of a hydrazone bond via a hemiaminal intermediate.

Diagram: Biotin-Oxyamine Reaction Mechanism

Caption: Formation of a stable oxime bond via an alkoxyamine intermediate.

The dehydration step is the rate-limiting step and is catalyzed by acid. This explains the pH dependency of both reactions. Optimal reaction rates are typically achieved in slightly acidic conditions (pH 4.5-5.5), which strikes a balance between protonating the carbonyl group to make it more electrophilic and ensuring the nucleophilic amine of the biotinylation reagent is not fully protonated and thus non-reactive.[1][7]

Part 2: Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision between biotin-hydrazide and biotin-oxyamine hinges on three key factors: reaction kinetics, bond stability, and the specific requirements of the experimental system.

| Feature | Biotin-Hydrazide | Biotin-Oxyamine | Senior Scientist's Insight |

| Reactive Group | Hydrazide (-CO-NH-NH₂) | Oxyamine (-O-NH₂) | The core functional group dictates all subsequent properties. |

| Resulting Bond | Hydrazone (C=N-NH-CO-) | Oxime (C=N-O-) | The oxime linkage is significantly more stable. |

| Bond Stability | Semi-permanent, susceptible to hydrolysis, especially at low pH.[1][7] | Highly stable across a wide pH range.[7][8] | For applications requiring a durable, irreversible link (e.g., stable cell surface labeling, affinity purification for MS), oxyamine is the superior choice. Hydrazide's reversibility can be exploited for applications like drug release. |

| Reaction Kinetics | Generally faster than oxime formation under identical conditions.[9] | Slower reaction rate at neutral pH without a catalyst.[7][9] | If reaction time is critical and the resulting bond stability is sufficient, hydrazide may be preferred. However, catalysis can dramatically accelerate oxime ligation. |

| Optimal pH | 4.0 - 6.0[1][4] | 4.5 - 7.0 (catalysis recommended at neutral pH)[10] | Both reactions are favored under acidic conditions. The need to work at physiological pH (≈7.4) for live-cell applications makes catalysis a critical consideration for both, but especially for oxyamine. |

| Catalysis | Aniline and its derivatives can be used to accelerate the reaction.[1][11][12] | Aniline and its derivatives (e.g., p-phenylenediamine) are highly effective and often necessary for efficient labeling at neutral pH.[13][14] | Aniline catalysis dramatically accelerates the rate-limiting dehydration step for both reactions, making labeling at neutral pH feasible and efficient.[14][15] |

| Reversibility | Reversible, allowing for potential cleavage of the conjugate. | Considered practically irreversible under most biological conditions.[7] | The stability of the oxime bond is a key advantage, eliminating concerns about sample loss during downstream processing. The hydrazone bond can be stabilized by reduction with sodium cyanoborohydride (NaCNBH₃) to form a stable hydrazine linkage, but this adds an extra step to the protocol.[1][16] |

| Common Uses | Glycoprotein labeling, protein carbonylation detection, labeling nucleic acids.[3][4][17] | Cell surface labeling, protein PEGylation, stable bioconjugation for proteomics.[6][18] | Both are versatile, but oxyamine's stability makes it the go-to for applications demanding robust, long-lasting linkages. |

Part 3: Field-Proven Insights & Protocols

The theoretical differences are best understood in the context of practical application. The most common use for both reagents is the labeling of glycoproteins on the cell surface or in solution.

The Foundational Step: Generating Aldehydes on Glycans

Before either biotin-hydrazide or biotin-oxyamine can be used, carbonyl groups must be generated on the target glycoprotein. This is most commonly achieved by the mild oxidation of cis-diol-containing sugar residues (like sialic acids) using sodium meta-periodate (NaIO4).

Sources

- 1. interchim.fr [interchim.fr]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. cephamls.com [cephamls.com]

- 4. apexbt.com [apexbt.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 18. New role for an old probe: affinity labeling of oxylipid protein conjugates by N'-aminooxymethylcarbonylhydrazino d-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Oxyamine-Aldehyde Bioorthogonal Conjugation

Introduction: The Dawn of Bioorthogonal Chemistry

In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount to unraveling complex biological processes and developing novel therapeutic and diagnostic agents.[1][2][3] The advent of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, has revolutionized our capacity to perform chemical reactions within living systems without interfering with endogenous biochemical processes.[2] This field provides a powerful toolkit for cell biology, drug development, and materials science by enabling the precise chemical labeling of biomolecules in real-time.[2][3][4]

Among the repertoire of bioorthogonal reactions, the conjugation of an oxyamine with an aldehyde or ketone to form a stable oxime bond stands out for its reliability, versatility, and mild reaction conditions.[1][5][6] This guide provides an in-depth exploration of the core mechanism of oxyamine-aldehyde bioorthogonal conjugation, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, kinetics, practical considerations for implementation, and a detailed experimental protocol to empower you to harness the full potential of this remarkable bioorthogonal tool.

The Core Mechanism: A Tale of Nucleophilic Attack and Catalysis

The fundamental reaction involves the nucleophilic attack of an aminooxy group (-ONH₂) on an electrophilic carbonyl carbon of an aldehyde or ketone.[5][6][7] The resulting covalent bond is a stable oxime linkage.[5][6][8] While ketones can be used, aldehydes are generally more reactive.[1]

The Uncatalyzed Reaction: A pH-Dependent Dance

The uncatalyzed reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the oxyamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal.

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the final oxime product.

The rate of this reaction is highly dependent on the pH of the medium.[9][10] An acidic environment (typically around pH 4-5) is optimal for the uncatalyzed reaction.[6][9][11] This is because the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, at very low pH (typically below 3), the oxyamine nucleophile becomes protonated and thus unreactive, slowing down the reaction.[9] Conversely, at neutral or basic pH, the dehydration step becomes the rate-limiting step due to the lack of sufficient protons to facilitate the removal of the hydroxyl group from the hemiaminal intermediate.[9]

Caption: Aniline-catalyzed oxyamine-aldehyde conjugation mechanism.

Kinetics and Optimization: Pushing the Boundaries of Efficiency

The rate of oxyamine-aldehyde conjugation is influenced by several factors, providing multiple avenues for optimization.

| Parameter | Effect on Reaction Rate | Rationale |

| pH | Optimal around 4-5 (uncatalyzed); can be performed efficiently at neutral pH with a catalyst. [6][9][11] | Balances the need for an activated carbonyl (protonated) and a deprotonated, nucleophilic oxyamine. [9] |

| Catalyst | Aniline and its derivatives (e.g., p-phenylenediamine, m-phenylenediamine) significantly increase the reaction rate at neutral pH. [11][12][13] | Forms a highly reactive iminium ion intermediate, lowering the activation energy. [8][9] |

| Reactant Concentration | Higher concentrations lead to faster reaction rates. | Follows standard principles of chemical kinetics (collision theory). |

| Temperature | Increased temperature generally increases the reaction rate. | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

| Aldehyde/Ketone Structure | Aromatic aldehydes are more reactive than aliphatic aldehydes. Aldehydes are significantly more reactive than ketones. [1] | Electronic and steric effects influence the electrophilicity of the carbonyl carbon. |

Recent research has focused on developing more efficient catalysts. For instance, m-phenylenediamine has been shown to be up to 15 times more efficient than aniline, partly due to its greater aqueous solubility, which allows for its use at higher concentrations. [12][13]Furthermore, p-phenylenediamine has demonstrated superior catalytic activity at neutral pH, even at low millimolar concentrations. [11]In a model protein PEGylation experiment, p-phenylenediamine at pH 7 resulted in a 120-fold faster reaction compared to the uncatalyzed reaction and a 19-fold increase over the aniline-catalyzed reaction. [11]

Practical Considerations for Implementation

Successful application of oxyamine-aldehyde conjugation requires careful consideration of how to introduce the reactive handles into the biomolecules of interest and the stability of the resulting linkage.

Introducing the Bioorthogonal Handles

A variety of methods exist for incorporating aldehydes, ketones, or oxyamines into biomolecules:

-

Genetic Encoding of Unnatural Amino Acids: Ketone-containing unnatural amino acids, such as p-acetylphenylalanine, can be genetically encoded into proteins. [12][13]* Enzymatic Modification: Enzymes like protein farnesyltransferase can be used to install aldehyde-containing moieties onto proteins. [14]* Chemical Modification: Aldehydes or oxyamines can be introduced through chemical modification of specific amino acid side chains (e.g., lysine, cysteine) or at the N- or C-terminus of a protein.

-

Metabolic Labeling: Cells can be fed with unnatural sugars bearing an aldehyde or ketone, which are then incorporated into glycoproteins.

Stability of the Oxime Bond

The oxime bond is generally stable under physiological conditions. [5][6][8]It is significantly more resistant to hydrolysis than the corresponding imine or hydrazone linkages. [8][9][15]This stability is attributed to the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the imine nitrogen and thus its susceptibility to protonation and subsequent hydrolysis. [9]However, the oxime linkage can be cleaved under more acidic conditions or at elevated temperatures. [9]This reversibility can be advantageous in certain applications, such as drug delivery systems designed for release in the acidic environment of endosomes or lysosomes. [9]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the conjugation of an oxyamine-containing molecule to an aldehyde-functionalized protein.

Materials:

-

Aldehyde-functionalized protein (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)

-

Oxyamine-containing molecule (e.g., a fluorescent dye, a drug molecule)

-

Aniline or p-phenylenediamine catalyst stock solution (e.g., 1 M in DMSO or a freshly prepared aqueous solution)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching reagent (optional, e.g., an excess of a small molecule containing an oxyamine or aldehyde)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde-functionalized protein in the reaction buffer to the desired concentration.

-

Dissolve the oxyamine-containing molecule in a compatible solvent (e.g., DMSO, water) to create a concentrated stock solution.

-

-

Initiation of the Conjugation Reaction:

-

To the protein solution, add the oxyamine-containing molecule to the desired final concentration (typically a 5- to 20-fold molar excess over the protein).

-

Add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, 2-10 mM for p-phenylenediamine). [11]

-

-

Incubation:

-

Gently mix the reaction mixture.

-

Incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-24 hours). The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Quenching (Optional):

-

If desired, the reaction can be quenched by adding an excess of a small molecule containing the complementary reactive group to consume any unreacted starting material.

-

-

Purification:

-

Remove the excess unreacted small molecules and the catalyst by a suitable purification method, such as size-exclusion chromatography or dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, UV-Vis spectroscopy (if the label is a chromophore), or fluorescence spectroscopy.

-

Caption: A typical experimental workflow for oxyamine-aldehyde conjugation.

Conclusion: A Versatile Tool for Modern Life Sciences

The oxyamine-aldehyde bioorthogonal conjugation has firmly established itself as a cornerstone of chemical biology and drug development. Its robust and tunable nature, coupled with the stability of the resulting oxime bond, makes it an invaluable tool for a wide range of applications, from protein labeling and engineering to the construction of complex bioconjugates and materials. A thorough understanding of its underlying mechanism, kinetics, and practical nuances, as detailed in this guide, is essential for its successful implementation. As research continues to yield even more efficient catalysts and innovative strategies for introducing the requisite functionalities, the scope and impact of this powerful bioorthogonal reaction are set to expand even further.

References

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(5), 887-893. [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

-

Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 28(7), 1957-1964. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

-

Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334-4345. [Link]

-

McKay, C. S., & Finn, M. G. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(24), 3977-3988. [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

-

Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]

-

Wikipedia. (2023). Bioorthogonal chemistry. Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2015, May 25). Formation of an Oxime from an Aldehyde. YouTube. [Link]

-

Crisalli, P., & Kool, E. T. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3537-3541. [Link]

-

Yao, J., & Uttamchandani, M. (2014). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. PMC. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

-

European Journal of Chemistry. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Oxime. Wikipedia. [Link]

-

Patterson, D. M., et al. (2014). Bioorthogonal chemistry. PubMed. [Link]

-

Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions of genetically encoded ketones/aldehydes with hydrazines or alkoxyamines for site-specific protein labeling and engineering. ResearchGate. [Link]

-

ResearchGate. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ResearchGate. [Link]

-

EurekAlert!. (2026, February 3). Overcoming the stability-dynamics trade-off in polymers. EurekAlert!. [Link]

-

Chemical Abstracts Service. (2022, September 22). Bioorthogonal chemistry: A review of its diverse applications in science and medicine. CAS. [Link]

-

Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]

- 4. eurjchem.com [eurjchem.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxime - Wikipedia [en.wikipedia.org]

Technical Guide: Optimizing Biotinylation with PEG3 Spacers

Executive Summary

Biotinylation is a cornerstone of bioconjugation, yet the choice of spacer arm is frequently overlooked, leading to suboptimal assay sensitivity and protein precipitation. While traditional hydrocarbon spacers (LC) address basic steric hindrance, they introduce hydrophobicity that can destabilize sensitive proteins.

This guide analyzes the PEG3 (Polyethylene Glycol) spacer as the superior alternative for high-value biological assays. By replacing the hydrophobic alkyl chain with a hydrophilic PEG3 backbone, researchers can simultaneously solve three critical problems: steric hindrance at the streptavidin binding pocket, insolubility of the reagent, and aggregation of the labeled protein.

The Physics of the Spacer: Solving the "Deep Pocket" Problem

To understand why the PEG3 spacer is necessary, one must understand the architecture of the target: Streptavidin.

The Steric Challenge

The biotin-binding site of Streptavidin is not on the surface; it is a hydrophobic pocket approximately 9 Å (Angstroms) deep .

-

Zero-Length Linkers: If biotin is conjugated directly to a protein without a spacer, the bulky protein structure clashes with the surface of Streptavidin before the biotin can reach the binding site.

-

The Reach Requirement: Effective binding requires a spacer arm that extends the biotin moiety beyond this 9 Å threshold, allowing the protein to "hover" above the Streptavidin surface while the biotin docks securely.

The Hydrophobicity Trap (LC vs. PEG)

Historically, LC (Long Chain) reagents used 6-carbon alkyl chains (hexanoate) to provide this reach. While effective for length, these chains are highly hydrophobic. Labeling a protein with multiple LC-biotin molecules effectively coats the protein in grease, often causing precipitation (aggregation) in aqueous buffers.

The PEG3 Solution: A PEG3 spacer consists of 3 ethylene glycol units. It provides a similar length (~16 Å) to LC spacers but is intrinsically hydrophilic . This increases the water solubility of the reagent and, critically, maintains the solubility of the labeled protein complex.

Comparative Analysis: Spacer Chemistries

The following table contrasts the three primary classes of amine-reactive biotinylation reagents.

| Feature | NHS-Biotin (No Spacer) | NHS-LC-Biotin (Hydrocarbon) | NHS-PEG3-Biotin (Hydrophilic) |

| Spacer Composition | None | 6-Carbon Alkyl Chain | 3-Unit Polyethylene Glycol |

| Spacer Length | ~13.5 Å (Total) | ~22.4 Å (Total) | ~29 Å (Total)* |

| Water Solubility | Poor (Requires DMSO/DMF) | Low (Requires DMSO/DMF) | High (Soluble in Water) |

| Protein Aggregation | Low | High (Hydrophobic) | Lowest (Passivates Surface) |

| Streptavidin Access | Restricted (Steric Clash) | Good | Excellent |

| Membrane Permeability | Permeable | Permeable | Impermeable (Cell Surface Specific) |

*Length estimates include the NHS ester and biotin valeric acid side chain. The effective "reach" added by PEG3 is ideal for overcoming the 9 Å pocket depth.

Mechanistic Visualization: Steric Hindrance

The diagram below illustrates the physical limitations of zero-length linkers versus the accessibility granted by PEG3 spacers.

Caption: Scenario A shows protein bulk preventing biotin docking. Scenario B shows PEG3 extending biotin into the pocket while keeping the protein solubilized.

Experimental Protocol: NHS-PEG3-Biotin Labeling

This protocol outlines the labeling of a standard IgG antibody. It is a self-validating system; the final step (HABA assay) confirms success.

Materials

-

Target: Purified Antibody (1–10 mg/mL) in PBS (pH 7.4). Must be free of Tris or Glycine.

-

Reagent: EZ-Link™ NHS-PEG3-Biotin (or equivalent).

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Workflow Steps

-

Calculations (The 20-Fold Excess Rule): To ensure adequate labeling without over-modification (which deactivates the protein), aim for a 20-fold molar excess of biotin to protein.

-

Reagent Preparation:

-

NHS esters hydrolyze immediately in water.

-

Weigh 1-2 mg of NHS-PEG3-Biotin.

-

Dissolve in anhydrous DMSO or water immediately before use to make a 10 mM stock. Note: Unlike LC-Biotin, PEG3-Biotin is water-soluble, allowing you to avoid organic solvents if the protein is sensitive.

-

-

Conjugation Reaction:

-

Add the calculated volume of biotin reagent to the protein solution.[1]

-

Incubate for 30 minutes at Room Temperature or 2 hours on ice .

-

Mechanism: The NHS ester attacks primary amines (Lysine residues) on the protein, forming a stable amide bond and releasing the NHS group.

-

-

Purification (Critical):

-

Unreacted biotin will compete for Streptavidin binding sites downstream.

-

Apply the reaction mixture to a pre-equilibrated Desalting Column.

-

Centrifuge (e.g., 1000 x g for 2 mins).

-

Result: The flow-through contains the biotinylated protein; the small free biotin molecules are trapped in the column resin.

-

Workflow Visualization

Caption: Step-by-step workflow from protein preparation to quantitative validation using HABA.

Validation: The HABA Assay

Trust but verify. You must determine the Degree of Labeling (DOL) .

-

Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds to Avidin, turning the solution orange (Absorbance at 500nm).

-

Displacement: When your biotinylated sample is added, the biotin (which binds Avidin much tighter than HABA) displaces the HABA dye.[2][3]

-

Readout: The absorbance at 500nm decreases .[2][3][4] The magnitude of this decrease is directly proportional to the amount of biotin present.

-

Target DOL: For antibodies, a DOL of 3–5 biotins per molecule is optimal. <3 is weak signal; >8 risks precipitation or inactivation.

References

-

Green, N. M. (1975). "Avidin."[2][3][4][5][6] Advances in Protein Chemistry, 29, 85-133. (The foundational text on Avidin/Biotin binding kinetics and pocket depth). [Link]

-

Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative textbook on conjugation chemistry protocols). [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. anaspec.com [anaspec.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin-PEG3-Aminooxy vs. Biotin-PEG3-Amine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Biotinylation and the Role of PEG Linkers

Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology. The exceptionally strong and specific interaction between biotin and streptavidin is leveraged for a multitude of applications, including immunoassays (ELISA, Western blotting), affinity chromatography, and targeted drug delivery.

The inclusion of a Polyethylene Glycol (PEG) spacer, in this case, a triethylene glycol (PEG3) unit, serves several critical functions:

-

Reduces Steric Hindrance: The flexible PEG3 linker physically separates the biotin moiety from the conjugated biomolecule, minimizing interference with the biotin-streptavidin interaction.[1][2][3]

-

Enhances Solubility: The hydrophilic nature of the PEG chain can improve the water solubility of the resulting conjugate, which is particularly beneficial for proteins that may be prone to aggregation.[1][3][4]

-

Minimizes Immunogenicity: PEG is known to be non-antigenic and non-immunogenic, a crucial attribute for in vivo applications.[4]

The Core of Reactivity: Aminooxy vs. Amine Functional Groups

The key differentiator between Biotin-PEG3-Aminooxy and Biotin-PEG3-Amine lies in their terminal functional groups. This seemingly small chemical distinction dictates their target molecules, reaction conditions, and the nature of the resulting covalent bond.

Biotin-PEG3-Amine: Targeting Activated Carboxylic Acids

Biotin-PEG3-Amine possesses a primary amine (-NH2) at the terminus of the PEG linker.[1] This nucleophilic group is primarily used to target molecules with activated carboxylic acid groups, most commonly N-hydroxysuccinimide (NHS) esters.[1][5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a leaving group.[5][6]

Amide bond formation workflow.

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent.[7] Optimal reactivity is observed in the pH range of 7.2 to 9.0.[8] Below this range, the primary amine is protonated (-NH3+), rendering it non-nucleophilic.[7] Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[7][8] The ideal pH is often cited as 8.3-8.5.[7]

-

Buffers: It is crucial to use amine-free buffers, such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers, to avoid competing reactions with the NHS ester.[8][9] Buffers containing primary amines, like Tris, are incompatible.[9]

Biotin-PEG3-Aminooxy: Targeting Aldehydes and Ketones

Biotin-PEG3-Aminooxy features an aminooxy (-O-NH2) group. This functionality allows for the highly specific and chemoselective targeting of carbonyl groups, namely aldehydes and ketones.[10][11][12]

Reaction Mechanism: Oxime Ligation

The reaction between an aminooxy group and an aldehyde or ketone is known as an oximation or oxime ligation.[11][13] This "click chemistry" type reaction forms a stable oxime bond.[11]

Oxime ligation workflow.

Key Reaction Parameters:

-

pH: The optimal pH for oxime formation is typically in the mildly acidic to neutral range, from pH 4.5 to 7.5.[14][15] The reaction can be slow at neutral pH, but the rate can be significantly accelerated by the use of a catalyst, such as aniline.[10][12][13][16]

-

Chemoselectivity: A major advantage of oxime ligation is its high chemoselectivity.[11][13] The aminooxy group does not react with other functional groups commonly found in biomolecules, such as amines, carboxyls, or thiols, making it a bioorthogonal reaction.[13]

-

Stability: The resulting oxime bond is significantly more stable than the hydrazone bonds formed from the reaction of hydrazides with carbonyls, and it does not require a reduction step to stabilize the linkage.[14][15]

Comparative Analysis: A Head-to-Head Look

| Feature | Biotin-PEG3-Amine | Biotin-PEG3-Aminooxy |

| Reactive Group | Primary Amine (-NH₂) | Aminooxy (-O-NH₂) |

| Target Functional Group | Activated Esters (e.g., NHS esters) | Aldehydes and Ketones |

| Resulting Bond | Amide (-CO-NH-) | Oxime (-C=N-O-) |

| Optimal pH | 7.2 - 9.0[8] | 4.5 - 7.5 (can be catalyzed)[14][15] |

| Bond Stability | Very High | High (more stable than hydrazone)[14][15] |

| Chemoselectivity | Good (but can react with other nucleophiles) | Excellent (Bioorthogonal)[11][13] |

| Catalyst Required | No | Aniline (optional but recommended for speed)[10][12][13] |

| Common Applications | Labeling of proteins via lysine residues (after NHS ester activation of a carboxyl group) | Site-specific labeling of glycoproteins (after periodate oxidation), labeling of molecules with engineered carbonyl groups.[10][12] |

Field-Proven Insights & Experimental Causality

As a Senior Application Scientist, the choice between these two reagents is dictated by the experimental goal and the nature of the target molecule.

When to Choose Biotin-PEG3-Amine:

This reagent is the workhorse for labeling proteins that have available carboxyl groups that can be activated to NHS esters. It is also used to biotinylate molecules that are commercially available or have been synthesized with a terminal NHS ester. However, a key consideration is the potential for non-specific labeling. If a protein has multiple accessible lysine residues, using an NHS ester-based approach will result in a heterogeneous population of biotinylated proteins, which may not be suitable for all applications.

When to Choose Biotin-PEG3-Aminooxy:

This reagent is the preferred choice for site-specific labeling, particularly of glycoproteins.[10][12] Mild oxidation of the cis-diols in the sugar moieties of glycoproteins with sodium periodate generates aldehyde groups, which are then specifically targeted by the aminooxy group.[10][12] This method allows for the labeling of proteins away from their active sites, which is often crucial for preserving their biological function.[10] For example, this is an excellent strategy for antibodies where amine labeling in the antigen-binding region could compromise its affinity.[10] The bioorthogonal nature of the reaction also means that it can be performed in complex biological mixtures with minimal side reactions.[13]

Experimental Protocols: A Self-Validating System

Protocol 1: Biotinylation of a Protein via NHS Ester Chemistry with Biotin-PEG3-Amine

This protocol assumes the protein of interest has been activated with an NHS ester.

-

Reagent Preparation:

-

Dissolve the NHS ester-activated protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

-

Dissolve Biotin-PEG3-Amine in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the Biotin-PEG3-Amine solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9]

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column.

-

-

Validation:

-

Confirm biotinylation using a Western blot with streptavidin-HRP or through mass spectrometry to determine the degree of labeling.

-

Protocol 2: Site-Specific Biotinylation of a Glycoprotein with Biotin-PEG3-Aminooxy

-

Oxidation of Glycoprotein:

-

Buffer Exchange:

-

Remove excess periodate and quenching agent by buffer exchanging the oxidized glycoprotein into a reaction buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[14]

-

-

Reagent Preparation:

-

Dissolve Biotin-PEG3-Aminooxy in DMSO or DMF to create a concentrated stock solution (e.g., 50 mM).[14]

-

-

Conjugation Reaction:

-

Purification and Validation:

-

Purify the biotinylated glycoprotein using dialysis or a desalting column to remove excess reagent.[14]

-

Validate the conjugation using a streptavidin-based detection method or mass spectrometry.

-

Conclusion: Strategic Selection for Optimal Outcomes

The choice between Biotin-PEG3-Amine and Biotin-PEG3-Aminooxy is a critical decision in the design of bioconjugation experiments. While Biotin-PEG3-Amine offers a straightforward method for labeling molecules with activated carboxyl groups, Biotin-PEG3-Aminooxy provides a powerful tool for highly specific, bioorthogonal labeling of aldehydes and ketones. By understanding the fundamental principles of their reactivity and carefully considering the experimental context, researchers can leverage the unique advantages of each reagent to achieve their scientific objectives with precision and confidence.

References

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

ThinkIR. (n.d.). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminooxy panel and oximation of aldehydes or ketones. Retrieved from [Link]

-

ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Retrieved from [Link]

-

Springer. (n.d.). Aminooxy Biotin-Based Characterization of the Surfaceome of Chondrogenic Cells. Retrieved from [Link]

-

DiVA portal. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. Retrieved from [Link]

-

PubMed. (n.d.). pH and kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Amide-Forming Ligation Between Acylsilanes and Hydroxylamines Under Aqueous Conditions. Retrieved from [Link]

-

RSC Publishing. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]

-

Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). The pH dependence of the anisotropy factors of essential amino acids. Retrieved from [Link]

-

PubMed. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. Retrieved from [Link]

-

National Institutes of Health. (2010). High efficiency labeling of glycoproteins on living cells. Retrieved from [Link]

-

Radboud Repository. (2023). Selective amide bond formation in redox-active coacervate protocells. Retrieved from [Link]

-

PubMed. (n.d.). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Biotin PEG3 amine | AAT Bioquest [aatbio.com]

- 4. Biotin-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. neb.com [neb.com]

- 10. biotium.com [biotium.com]

- 11. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 12. biotium.com [biotium.com]

- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Oxime vs. Hydrazone Stability in Bioconjugation

Topic: Stability of Oxime Bond vs. Hydrazone Linkage Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the choice between an oxime bond (

This guide dissects the physicochemical mechanisms driving these differences, provides quantitative benchmarks for their stability across pH gradients, and details self-validating experimental protocols for their synthesis and characterization.

Part 1: Mechanistic Underpinnings of Stability[1]

The hydrolytic stability of these linkages is governed by their resistance to acid-catalyzed cleavage. The mechanism proceeds through three critical stages:

-

Protonation: The imine nitrogen accepts a proton.[1]

-

Nucleophilic Attack: Water attacks the electrophilic carbon of the protonated iminium ion.

-

Collapse: The tetrahedral carbinolamine intermediate collapses to release the carbonyl and amine species.

The "Oxime Effect"

Why are oximes generally

-

Resonance Stabilization: The oxygen atom in the oxime is more electronegative than the nitrogen in the hydrazone, but it also participates in strong

resonance donation into the C=N bond. This resonance increases the electron density on the carbon, making it less electrophilic and resistant to water attack. -

Reduced Basicity: The electronegativity of the oxygen atom inductively withdraws electron density from the imine nitrogen, significantly lowering its

(oxime nitrogen

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the critical protonation step that differentiates the two species.

Caption: The acid-catalyzed hydrolysis mechanism. The rate-determining step is the initial protonation of the imine nitrogen.

Part 2: Quantitative Benchmarking

The following data aggregates kinetic parameters from authoritative studies, specifically the seminal work by Kalia and Raines (2008) and Senter et al. regarding ADC linkers.

Table 1: Comparative Stability Metrics ( )

| Parameter | Oxime Linkage | Hydrazone Linkage | Impact |

| Hydrolysis Rate ( | Oximes are ~1000x more stable [1].[2][3] | ||

| Equilibrium Constant ( | Oxime formation is thermodynamically favored. | ||

| Months to Years | Weeks | Hydrazones are stable enough for circulation. | |

| Days | Hours (e.g., 4.4 h [2]) | CRITICAL: Hydrazones cleave in lysosomes; Oximes do not. | |

| Formation Rate ( | Slow ( | Moderate ( | Both require catalysis (e.g., Aniline) for efficiency. |

Application Decision Matrix

Use this logic flow to select the correct linker for your therapeutic or diagnostic agent.

Caption: Decision logic for selecting between oxime and hydrazone linkers based on the requirement for payload release.

Part 3: Experimental Protocols

To ensure reproducibility, these protocols utilize aniline catalysis , which accelerates the forward reaction via a transimination mechanism (forming a highly reactive protonated aniline Schiff base intermediate) without affecting the final thermodynamic stability.

Protocol A: Aniline-Catalyzed Ligation (General)

Purpose: Efficient formation of oxime/hydrazone conjugates at neutral pH.[4]

-

Buffer Preparation: Prepare 100 mM Sodium Phosphate buffer, pH 6.0–7.0.

-

Catalyst Addition: Add Aniline (or

-phenylenediamine for faster rates) to a final concentration of 10–100 mM.-

Note: Nucleophilic catalysts are essential. Without them, reaction rates are too slow for low-concentration biomolecules [3].[5]

-

-

Reactant Mixing:

-

Component A (Carbonyl): 10–50

M (e.g., aldehyde-functionalized protein). -

Component B (

-Nucleophile): 5–10 equivalents (e.g., alkoxyamine-drug or hydrazide-fluorophore).

-

-

Incubation: Incubate at 25°C for 2–16 hours.

-

Purification: Remove excess small molecules and catalyst via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Protocol B: Hydrolytic Stability Assay (Self-Validating)

Purpose: To determine the

-

Setup: Prepare three buffer conditions:

-

Condition A: PBS, pH 7.4 (Circulation mimic).

-

Condition B: Acetate buffer, pH 5.0 (Endosome mimic).

-

Condition C: Glycine-HCl, pH 2.0 (Positive control for rapid degradation).

-

-

Incubation: Dilute purified conjugate to 10

M in each buffer. Add an internal standard (e.g., Tryptophan) if using HPLC. -

Trapping Agent (Crucial Step): Add 10-fold excess of Formaldehyde or Acetone .[6]

-

Reasoning: Hydrolysis is reversible.[6] The ketone trap captures the released hydrazine/alkoxyamine, preventing re-formation and ensuring the reaction follows pseudo-first-order kinetics [1].

-

-

Monitoring:

-

HPLC/LC-MS: Inject aliquots at

. Monitor the disappearance of the conjugate peak and appearance of the cleavage product. -

UV-Vis: If the hydrazone has a distinct absorbance (e.g., aromatic hydrazones absorb at ~340 nm), monitor the decrease in absorbance in real-time.

-

-

Calculation: Plot

vs. time. The slope is

Part 4: Troubleshooting & Optimization

If your specific application requires a stability profile that neither standard oxime nor hydrazone offers, consider these structural modifications:

-

Stabilizing Hydrazones: Use Trialkylhydrazonium ions.[2][7] Kalia and Raines demonstrated that quaternizing the hydrazone nitrogen (forming a permanent positive charge) prevents protonation of the imine nitrogen, rendering the bond extremely stable—even more so than oximes [1].[8]

-

Destabilizing Oximes: If you need an oxime to release (rare), use an electron-withdrawing group on the carbon side (e.g., acyl oxime) to increase the electrophilicity of the C=N bond.

-

Aldehyde vs. Ketone: Ketone-derived linkages are sterically bulkier and generally more stable than aldehyde-derived ones, though they form much more slowly.

References

-

Hydrolytic Stability of Hydrazones and Oximes. Source: Kalia, J., & Raines, R. T. (2008).[2] Angewandte Chemie International Edition. Key Finding: Established the ~1000-fold stability difference and the mechanism of acid catalysis.

-

Immunoconjugates containing novel hydrazone linkers.

183h at pH 7.2 vs 4.4h at pH 5.0).[8] -

Nucleophilic Catalysis of Hydrazone/Oxime Formation. Source: Dirksen, A., & Dawson, P. E. (2008). Bioconjugate Chemistry. Key Finding: Aniline catalysis accelerates reaction rates by orders of magnitude at neutral pH.

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: Ulrich, S., et al. (2017).[5] Chemical Reviews. Key Finding: Comprehensive review of mechanisms, catalysis, and stability factors.[1][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. scispace.com [scispace.com]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Biotin-dPEG®3-oxyamine in Precision Bioconjugation

Executive Summary

Biotin-dPEG®3-oxyamine represents a high-fidelity reagent designed for the site-specific labeling of biomolecules containing carbonyl groups (aldehydes or ketones).[1][2] Unlike traditional biotinylation reagents that target primary amines (random labeling) or thiols (limited availability), this reagent targets bioorthogonal aldehyde handles often introduced via glycan oxidation or N-terminal transamination.

The reagent distinguishes itself through two critical structural features: a discrete polyethylene glycol (dPEG®) spacer and an oxyamine (aminooxy) reactive group.[1] This combination resolves common reproducibility issues associated with polydisperse PEG mixtures and provides a hydrolytically stable linkage superior to hydrazide chemistries.

Chemical Architecture & Functional Logic

The efficacy of Biotin-dPEG®3-oxyamine stems from its tripartite design. Understanding each component is essential for experimental design.

Structural Components[3]

-

The Anchor (Biotin): A small hapten (Vitamin B7) that binds with femtomolar affinity (

) to avidin, streptavidin, or NeutrAvidin proteins. -

The Spacer (dPEG®3): A discrete, single-molecular-weight polyethylene glycol chain (approx.[1][2][3] 16.6 Å).[1][2][3]

-

Why dPEG? Conventional PEGs are polydisperse mixtures (e.g., PEG 1000 ± 200 Da), leading to "smears" in mass spectrometry and batch-to-batch variability. Discrete PEG (dPEG) ensures every molecule has the exact same mass, simplifying characterization.

-

Solubility: The amphiphilic nature of the PEG spacer prevents the aggregation often seen with hydrophobic alkyl spacers (e.g., LC-Biotin), maintaining the solubility of the labeled protein.

-

-

The Warhead (Oxyamine/Aminooxy): A nucleophilic

group that reacts specifically with aldehydes and ketones to form an oxime bond.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Visualization of Chemical Logic

Figure 1: Functional block diagram of Biotin-dPEG®3-oxyamine.[1][2][4][3][5] The dPEG spacer provides critical distance to prevent steric hindrance during streptavidin binding.

Mechanism of Action: Oxime Ligation[7]

The core reaction is Oxime Ligation , a chemoselective condensation between the oxyamine group and a carbonyl (aldehyde/ketone).

Reaction Chemistry

Stability Superiority: Oxyamine vs. Hydrazide

Historically, hydrazide reagents (

-

Oxime Bond: Significantly more stable than hydrazones due to the electronegative oxygen atom adjacent to the nitrogen (the alpha-effect), which stabilizes the C=N bond.

-

Reduction (Optional): While oximes are stable, they can be permanently "locked" by reducing the C=N bond to a secondary amine using Sodium Cyanoborohydride (

), though this is rarely necessary for standard assays.

Catalysis

The reaction rate is slow at neutral pH. It is dramatically accelerated (up to 400-fold) by nucleophilic catalysts like Aniline or p-phenylenediamine . These catalysts form a highly reactive Schiff base intermediate with the aldehyde, which then rapidly transimines with the oxyamine.

Primary Application: Glycoprotein Labeling[2][5][7][8]

The most prevalent use of Biotin-dPEG®3-oxyamine is labeling glycoproteins (antibodies, membrane receptors) via their glycan chains. This method preserves the protein's active site (unlike amine-reactive NHS esters) and orients the molecule away from the surface.

Workflow: Periodate Oxidation & Labeling

Figure 2: Site-specific labeling of sialic acid residues on glycoproteins.

Detailed Protocol: Sialic Acid Labeling

Reagents Required:

-

Sodium Periodate (

).[1][2][6] -

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 (for uncatalyzed) or PBS pH 6.7 (for catalyzed).

-

Purification: Zeba Spin Columns or Dialysis Cassettes (MWCO appropriate for protein).

Step-by-Step Methodology:

-

Preparation: Buffer exchange the glycoprotein (1–2 mg/mL) into Labeling Buffer . Ensure no Tris or amine-containing buffers are present if using high concentrations, though oxyamine is generally orthogonal to amines.

-

Oxidation (Mild):

-

Add cold

to a final concentration of 1 mM . -

Incubate at 4°C for 30 minutes in the dark.

-

Note: This concentration specifically targets sialic acids. Higher concentrations (10 mM+) will oxidize other sugars and potentially damage amino acids.

-

-

Quenching: Add glycerol (final 15 mM) to quench excess periodate if not purifying immediately.

-

Cleanup (Critical): Remove excess periodate using a desalting column (e.g., PD-10 or Zeba). Residual periodate can oxidize the biotin reagent.

-

Conjugation:

-

Add Biotin-dPEG®3-oxyamine (50–100 molar excess over protein).

-

Optional: Add Aniline to a final concentration of 10 mM to accelerate reaction at neutral pH.

-

Incubate for 2 hours at Room Temp or Overnight at 4°C .

-

-

Final Purification: Remove excess biotin reagent via dialysis or desalting column.

Quantitative Data Summary

| Feature | Biotin-dPEG®3-oxyamine | Standard Biotin-Hydrazide | Biotin-LC-Hydrazide |

| Linkage Type | Oxime (C=N-O) | Hydrazone (C=N-N) | Hydrazone (C=N-N) |

| Hydrolytic Stability | High (Weeks at pH 7) | Low (Reversible) | Low (Reversible) |

| Solubility | High (Amphiphilic) | Low (requires DMSO) | Low (Hydrophobic spacer) |

| Spacer Character | Discrete (Single MW) | None | Hydrophobic Alkyl Chain |

| Aggregation Risk | Low | High | Moderate |

| Reaction pH | 4.0–7.0 (Catalyst dependent) | 4.0–5.5 | 4.0–5.5 |

Troubleshooting & Optimization

pH Sensitivity

The oxime ligation is acid-catalyzed.

-

Without Catalyst: Use pH 4.5 – 5.5 . The reaction relies on the protonation of the aldehyde oxygen.

-

With Aniline: Use pH 6.5 – 7.0 . Aniline acts as a nucleophilic catalyst, allowing efficient labeling at physiological pH, which is gentler on sensitive proteins.

Precipitation

If the protein precipitates during labeling:

-

Ensure the biotin reagent was fully dissolved before addition.

-

Switch to the dPEG® variant if using a hydrophobic spacer (LC-Biotin). The dPEG spacer is specifically designed to prevent this.

-

Reduce the concentration of the protein during the reaction.

Low Labeling Efficiency

-

Check Oxidation: Did the periodate degrade? Freshly prepare

every time. -

Interference: Ensure the starting buffer does not contain aldehydes or ketones (e.g., acetone contaminants in glassware).

-

Steric Hindrance: Increase the molar excess of the biotin reagent (up to 100x).

References

-

Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209. (Demonstrates aniline-catalyzed oxime ligation). [Link]

-

Quanta BioDesign. dPEG® Technology: Discrete PEG vs. Polymeric PEG. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

Sources

Targeting the Glycome: A Technical Guide to Carbonyl-Reactive Biotinylation

Executive Summary: The Strategic Advantage

In the landscape of bioconjugation, amine-reactive (NHS-ester) and sulfhydryl-reactive (Maleimide) chemistries are ubiquitous. However, they often suffer from stochastic labeling, potentially occluding antigen-binding sites or disrupting protein function.

Carbonyl-reactive biotinylation offers a precision alternative. By targeting aldehydes—functional groups generally absent in native protein backbones but easily generated on glycan moieties—researchers can achieve site-specific labeling . This is particularly critical for monoclonal antibodies (mAbs), where glycosylation is concentrated in the Fc region, distant from the Fab antigen-binding site.

This guide details the mechanistic nuances between Hydrazide and Alkoxyamine reagents, provides a validated protocol for antibody labeling, and offers expert insights into catalytic optimization.

The Chemistry: Hydrazides vs. Alkoxyamines[1][2]

The core of this chemistry relies on the nucleophilic attack of a nitrogen atom on an electrophilic carbon atom within an aldehyde or ketone group. While both reagents target the same functional group, the stability of the resulting bond differs significantly.[1]

Mechanistic Comparison

-

Hydrazides (-NH-NH₂): React with aldehydes to form hydrazone bonds.[2] These bonds are dynamic and hydrolytically unstable (reversible) unless reduced.

-

Alkoxyamines (-O-NH₂): Also known as aminooxy reagents, these react to form oxime bonds.[1] The presence of the oxygen atom adjacent to the nitrogen creates an alpha-effect, significantly increasing nucleophilicity and the stability of the resulting conjugate.

Reagent Selection Matrix

| Feature | Biotin-Hydrazide | Alkoxyamine-Biotin (Aminooxy) |

| Reactive Group | Hydrazide (-NH-NH₂) | Alkoxyamine (-O-NH₂) |

| Resulting Bond | Hydrazone (Schiff Base type) | Oxime |

| Bond Stability | Low/Reversible (requires reduction) | High (reduction optional) |

| Optimal pH | pH 5.0 – 6.0 | pH 4.0 – 6.5 (Can react at pH 7) |

| Catalyst | Aniline (Recommended) | Aniline or mPDA (Recommended) |

| Primary Use Case | Standard glycoprotein labeling; reversible tagging. | High-stability applications; metabolic labeling. |

Reaction Pathway Visualization

Figure 1: Mechanistic pathways for carbonyl-reactive biotinylation. Note the requirement of reduction for permanent hydrazide conjugation.

Validated Protocol: Site-Specific Antibody Biotinylation[5]

This protocol is optimized for labeling IgG molecules on the Fc region sialic acids. This preserves the antigen-binding capability of the Fab region.

Critical Reagents

-

Oxidant: Sodium meta-periodate (NaIO₄). Freshly prepared.

-

Label: Biotin-PEG4-Hydrazide (PEG spacer improves solubility).[2]

-

Coupling Buffer: PBS, pH 7.2 (or Sodium Acetate pH 5.5 for faster kinetics).

-

Catalyst (Optional): Aniline (100 mM stock).

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃) - Use a fume hood.

Step-by-Step Workflow

Phase 1: Oxidation (The Control Point)

The concentration of periodate dictates specificity.

-

Sialic Acid Specific: 1 mM NaIO₄ at 0°C.

-

General Carbohydrate: 10–20 mM NaIO₄ at Room Temp.

Protocol:

-

Buffer Exchange: Equilibrate 1–5 mg/mL antibody into Oxidation Buffer . (Tris buffers must be avoided as they compete with the reaction).[4]

-

Oxidize: Add cold NaIO₄ to a final concentration of 1 mM .

-

Incubate: 30 minutes at 4°C in the dark.

-

Quench/Clean: Remove excess periodate immediately. Use a desalting column (e.g., Zeba Spin) equilibrated in Coupling Buffer . Note: Glycerol can be used to quench, but desalting is preferred to remove periodate byproducts.

Phase 2: Biotinylation[2]

-

Prepare Reagent: Dissolve Biotin-Hydrazide in DMSO (50 mM stock).

-

Mix: Add Biotin-Hydrazide to the oxidized antibody (50-fold molar excess).

-

Catalyze (Expert Tip): Add Aniline to a final concentration of 10–100 mM. This forms a Schiff base intermediate that accelerates the reaction rate significantly without altering the final product [1].

-

Incubate: 2 hours at Room Temperature (RT) or Overnight at 4°C.

Phase 3: Stabilization (Hydrazides Only)

Skip this step if using Alkoxyamines.

-

Add NaCNBH₃ to 5 mM final concentration.

-

Incubate for 30 minutes at RT.

-

Final Purification: Remove excess biotin and aniline using a desalting column or dialysis against PBS.

Workflow Logic Diagram

Figure 2: Step-by-step experimental workflow for carbonyl-reactive antibody biotinylation.

Expert Insights & Troubleshooting

The Aniline Effect

Standard hydrazone formation is slow at neutral pH (rate-limiting step is protonation of the carbonyl). Aniline acts as a nucleophilic catalyst. It quickly forms a protonated aniline-Schiff base with the aldehyde, which is much more reactive toward the hydrazide than the original aldehyde. This allows efficient labeling at pH 6.5–7.0, which is gentler on antibodies than pH 5.0 [2].

Advanced Catalyst: mPDA

While aniline is standard, m-phenylenediamine (mPDA) has been shown to be up to 15 times more efficient than aniline, particularly for oxime ligations or when reacting with ketones (which are less reactive than aldehydes).[5][6][7][8] If your yield is low with aniline, switch to mPDA [3].

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Biotinylation | Buffer interference | Ensure starting buffer is free of primary amines (Tris, Glycine). |

| Precipitation | Over-oxidation | Reduce NaIO₄ to 1 mM. High periodate can cleave peptide bonds or over-oxidize sugars. |

| Low Yield | pH too high | Hydrazide reactions are pH-dependent. Lower pH to 5.5 or use Aniline catalyst at pH 7. |

| High Background | Incomplete quenching | Ensure all unreacted periodate is removed before adding biotin. |

References

-

Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology.

-

Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Technical Guide.

-

Bhat, V. T., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.[7][8] Organic Letters.

-

Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.). Academic Press.[9] (Standard industry reference for bioconjugation protocols).

-

BroadPharm. (2022).[3] Protocol for PEG Aminooxy. BroadPharm Technical Protocols.

Sources

- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. broadpharm.com [broadpharm.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific photobiotinylation of antibodies, light chains, and immunoglobulin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Characteristics & Conjugation Dynamics of Biotin-PEG3-oxyamine

[1]

Executive Summary

This technical guide analyzes the physicochemical properties and application protocols of Biotin-PEG3-oxyamine (also known as Biotin-dPEG®3-aminooxy).[1] Unlike traditional hydrophobic biotinylation reagents, this molecule incorporates a discrete polyethylene glycol (PEG) spacer that fundamentally alters its solubility profile and bioconjugation kinetics.

This document details the solubility limits, solvent compatibility, and mechanistic "best practices" for deploying this reagent in high-fidelity protein labeling, specifically targeting aldehyde/ketone moieties via oxime ligation.

Physicochemical Architecture

To understand the solubility behavior of Biotin-PEG3-oxyamine, one must deconstruct its tripartite molecular architecture. The solubility is not uniform; it is a tug-of-war between the hydrophobic biotin head and the hydrophilic PEG linker.[1]

Molecular Components & Solubility Logic[1][2][3][4][5][6][7]

-

Biotin Moiety (Head): Inherently hydrophobic. In isolation, biotin exhibits poor aqueous solubility (< 0.2 mg/mL), often driving aggregation when conjugated to proteins without a spacer.

-

PEG3 Spacer (Bridge): A hydrophilic triethylene glycol chain (~13–16 Å).[1] This is the critical solubility modifier. It solvates the hydrophobic biotin head, allowing the entire molecule to dissolve in aqueous buffers at concentrations significantly higher than native biotin.

-

Oxyamine Group (Tail): A nucleophilic hydroxylamine derivative (-O-NH₂) that exhibits high specificity for carbonyls (aldehydes/ketones) at acidic-to-neutral pH.[1]

Quantitative Solubility Profile

| Solvent System | Solubility Limit | Stability | Recommendation |

| Anhydrous DMSO | > 50 mM (~25 mg/mL) | High (Months at -20°C) | Preferred Stock Solvent. Prevents hydrolysis and ensures rapid dispersion.[1] |

| Anhydrous DMF | > 50 mM | High | Alternative to DMSO; easier to remove via evaporation if necessary. |

| Water / PBS | ~ 10–25 mg/mL | Low (Hours) | Use Immediately. Long-term aqueous storage risks hydrolysis of the aminooxy group.[1] |

| Methanol/Ethanol | Soluble | Moderate | Not recommended for protein work due to precipitation risks. |

Solubility Dynamics & Preparation Strategy

The "DMSO Pulse" Method

While Biotin-PEG3-oxyamine is water-soluble, preparing stock solutions directly in buffer is experimentally unsound for critical applications.[1] The reagent is hygroscopic ; direct contact with air-equilibrated buffers can lead to inconsistent weighing and rapid hydrolysis.[1]

Protocol for Stock Preparation:

-

Weighing: Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

-

Solvation: Dissolve the powder in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM .

-

Why: DMSO disrupts intermolecular hydrogen bonding, ensuring the biotin moiety is fully solvated before it encounters the aqueous environment.

-

-

Dilution: Pulse-centrifuge the stock and dilute it into the aqueous reaction buffer immediately prior to use.

-

Limit: Keep the final DMSO concentration in the protein reaction < 10% (ideally < 2%) to prevent protein denaturation.[2]

-

Figure 1: The amphiphilic nature of Biotin-PEG3-oxyamine.[1][3] The PEG spacer mitigates biotin's hydrophobicity, enabling aqueous compatibility.